

An In-Depth Technical Guide to the Function and Mechanism of OL-135

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For Researchers, Scientists, and Drug Development Professionals

Abstract

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, **OL-135** effectively elevates the endogenous levels of this neurotransmitter, leading to the potentiation of its signaling. This enhanced endocannabinoid tone has been demonstrated in numerous preclinical studies to produce significant analgesic, anxiolytic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the function of **OL-135**, its mechanism of action, a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Core Function and Mechanism of Action

The principal function of **OL-135** is the inhibition of FAAH.[1] FAAH is a serine hydrolase that terminates the signaling of a class of lipid signaling molecules known as fatty acid amides, with a particular preference for anandamide.[2][3] **OL-135**, an α -ketoheterocycle, acts as a reversible, competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from hydrolyzing its substrates.[1][4] This inhibition leads to a significant increase in the concentration of anandamide in the brain and peripheral tissues.[5]



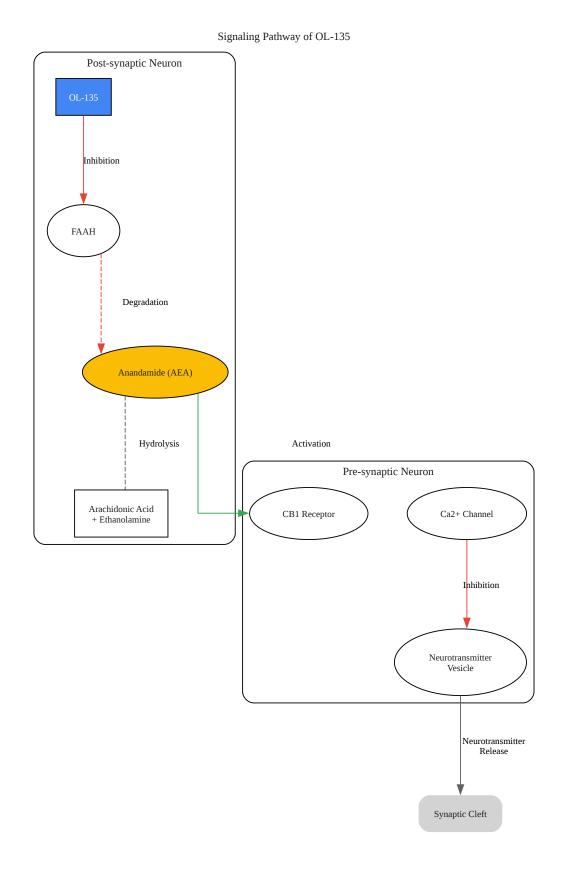




The elevated levels of anandamide then lead to the activation of various downstream signaling pathways. The most well-characterized of these is the activation of cannabinoid receptors, primarily the CB1 and CB2 receptors.[6] CB1 receptors are predominantly found in the central nervous system and their activation is associated with the analgesic and anxiolytic effects of **OL-135**. CB2 receptors are primarily located in the periphery, particularly on immune cells, and their activation is thought to contribute to the anti-inflammatory properties of FAAH inhibitors.[6] Beyond the cannabinoid receptors, anandamide can also interact with other targets, including the transient receptor potential vanilloid 1 (TRPV1) channels, although the contribution of these interactions to the overall pharmacological profile of **OL-135** is still under investigation.[6][7][8]

Signaling Pathway of OL-135 Action





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Caption: **OL-135** inhibits FAAH, increasing anandamide levels and CB1 receptor activation.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **OL-135**.

Table 1: In Vivo Efficacy of OL-135 in Pain Models

Animal Model	Pain Type	Endpoint	OL-135 Dose	Effect	Reference
Spinal Nerve Ligation (Rat)	Neuropathic	Mechanical Allodynia	ED50: 6-9 mg/kg (i.p.)	Reversal of allodynia	[5]
Mild Thermal Injury (Rat)	Inflammatory	Mechanical Allodynia	ED50: 6-9 mg/kg (i.p.)	Reversal of allodynia	[5]
Chronic Constriction Injury (Mouse)	Neuropathic	Mechanical & Cold Allodynia	Not specified	Attenuation of allodynia	[6]

Table 2: Effect of OL-135 on Brain Anandamide Levels

Animal Model	OL-135 Dose	Brain Anandamide Level	Fold Increase	Reference
Rat	20 mg/kg (i.p.)	350 pmol/g (vs. 60 pmol/g in vehicle)	~5.8	[9]
Not specified	Not specified	Not specified	~3	[8]

Table 3: In Vitro Potency of OL-135

Assay	Target	Parameter	Value	Reference
Enzyme Inhibition Assay	FAAH	Ki	4.7 nM	[1]

Detailed Experimental Protocols



This section provides detailed methodologies for key experiments used to characterize the function of **OL-135**.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like **OL-135** against FAAH. Commercial kits are also available for this purpose.[10]

Objective: To quantify the in vitro inhibition of FAAH by **OL-135**.

Materials:

- Purified FAAH enzyme
- FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
- Substrate: Anandamide-[ethanolamine-1-3H] or a fluorogenic substrate
- OL-135 or other test compounds
- Scintillation fluid and counter (for radiolabelled assay) or fluorometer (for fluorogenic assay)
- 96-well microplates

Procedure:

- Compound Preparation: Prepare serial dilutions of **OL-135** in the assay buffer.
- Reaction Setup: In a 96-well plate, add the following in order:
 - FAAH assay buffer
 - OL-135 solution at various concentrations
 - Purified FAAH enzyme
- Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.



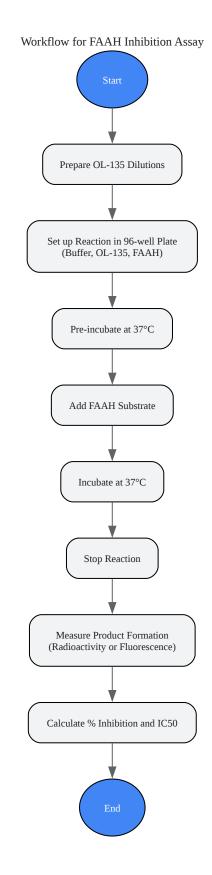
- Reaction Initiation: Add the FAAH substrate (e.g., Anandamide-[ethanolamine-1-3H]) to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 0.5 M HCl).
- Product Separation (Radiolabelled Assay):
 - Add an organic solvent (e.g., chloroform/methanol) to each well to extract the radiolabelled ethanolamine product.
 - Centrifuge the plate to separate the aqueous and organic layers.
 - Transfer an aliquot of the aqueous layer containing the [3H]ethanolamine to a scintillation vial.

Detection:

- Radiolabelled Assay: Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
- Fluorogenic Assay: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of **OL-135** compared to a control with no inhibitor. Determine the IC₅₀ value by fitting the data to a doseresponse curve.

Experimental Workflow for FAAH Inhibition Assay





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Caption: A stepwise workflow for determining the inhibitory potency of **OL-135** on FAAH.



Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of anandamide from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To measure the levels of anandamide in brain tissue following the administration of **OL-135**.

Materials:

- · Rodent brain tissue
- Homogenizer
- Internal standard (e.g., anandamide-d8)
- Organic solvents (e.g., acetonitrile, ethyl acetate, methanol)
- Solid-phase extraction (SPE) columns (optional)
- LC-MS/MS system

Procedure:

- Tissue Collection and Homogenization:
 - Rapidly dissect and freeze the brain tissue in liquid nitrogen immediately after collection to prevent enzymatic degradation of anandamide.
 - Weigh the frozen tissue and homogenize it in a cold buffer (e.g., phosphate-buffered saline) containing an internal standard.
- · Lipid Extraction:
 - Add a cold organic solvent (e.g., acetonitrile or a mixture of chloroform and methanol) to the homogenate to precipitate proteins and extract lipids.

Foundational & Exploratory



- Vortex the mixture vigorously and then centrifuge at high speed to pellet the protein.
- Sample Cleanup (Optional but Recommended):
 - Collect the supernatant containing the lipid extract.
 - For cleaner samples, perform solid-phase extraction (SPE). Condition an SPE column, load the extract, wash away impurities, and then elute the anandamide-containing fraction with an appropriate solvent.
- Solvent Evaporation and Reconstitution:
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
- LC-MS/MS Analysis:
 - Inject a specific volume of the reconstituted sample into the LC-MS/MS system.
 - Liquid Chromatography (LC): Separate anandamide from other lipids on a C18 reversephase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.
 - Tandem Mass Spectrometry (MS/MS): Detect and quantify anandamide using electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion (the molecular weight of anandamide) to a specific product ion.

Data Analysis:

- Generate a standard curve using known concentrations of anandamide and the internal standard.
- Quantify the amount of anandamide in the brain samples by comparing the peak area ratio
 of the analyte to the internal standard against the standard curve.



Normalize the results to the weight of the brain tissue.

Contextual Fear Conditioning in Rodents

This protocol describes a behavioral experiment to assess the anxiolytic-like effects of **OL-135**. [11][12][13]

Objective: To evaluate the effect of **OL-135** on the acquisition and expression of conditioned fear.

Materials:

- Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild footshock, equipped with a sound generator and a video camera)
- OL-135
- Vehicle solution
- Experimental animals (e.g., rats or mice)

Procedure:

- Acclimation: Allow the animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few days prior to the experiment to reduce stress.
- Drug Administration: Administer **OL-135** or vehicle (e.g., intraperitoneally) at a specific time point before the conditioning session (e.g., 30 minutes).
- Conditioning (Day 1):
 - Place the animal in the fear conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
 - Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).



- At the end of the CS presentation, deliver a mild, brief unconditioned stimulus (US), such as a footshock (e.g., 2 seconds, 0.5 mA).
- Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
- After the last pairing, leave the animal in the chamber for an additional period (e.g., 1 minute) before returning it to its home cage.
- Contextual Fear Test (Day 2):
 - Place the animal back into the same conditioning chamber (the context) without presenting the auditory cue or the footshock.
 - Record the animal's behavior for a set period (e.g., 5 minutes).
 - The primary measure is "freezing," defined as the complete absence of movement except for respiration.
- Cued Fear Test (Day 3):
 - Place the animal in a novel context (different from the conditioning chamber in terms of shape, color, and odor).
 - After a baseline period, present the auditory CS (the tone) without the footshock.
 - Measure the amount of freezing during the CS presentation.
- Data Analysis:
 - Quantify the percentage of time the animal spends freezing during the contextual and cued fear tests.
 - Compare the freezing behavior between the OL-135-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A reduction in freezing in the OL-135 group is indicative of an anxiolytic-like effect.

Concluding Remarks



OL-135 represents a significant tool for investigating the therapeutic potential of the endocannabinoid system. Its selective and reversible inhibition of FAAH provides a mechanism to enhance endogenous anandamide signaling, offering a more nuanced approach compared to direct cannabinoid receptor agonists. The preclinical data strongly support its analgesic and anxiolytic properties, making it a valuable lead compound in the development of novel therapeutics for pain and anxiety disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of **OL-135** and other FAAH inhibitors, facilitating further research into their pharmacological effects and potential clinical applications.

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